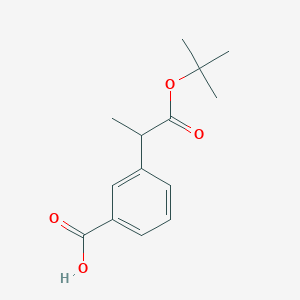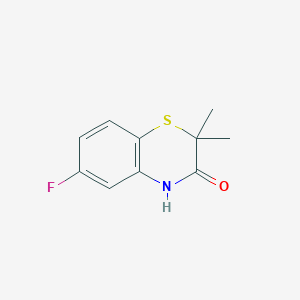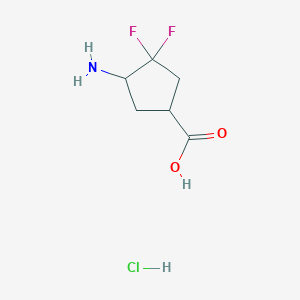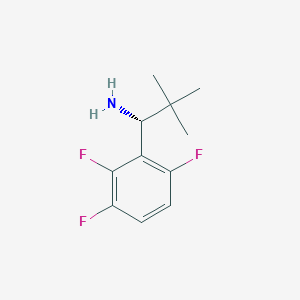
(R)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group and a dimethylpropanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,6-trifluorobenzene and 2,2-dimethylpropan-1-amine.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions may produce various substituted trifluorophenyl derivatives.
Aplicaciones Científicas De Investigación
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The enantiomer of the compound with different chiral properties.
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
2,2-Dimethyl-1-(2,3,5-trifluorophenyl)propan-1-amine: A structural isomer with a different fluorine substitution pattern.
Uniqueness
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is unique due to its specific chiral configuration and trifluorophenyl substitution pattern
Propiedades
Fórmula molecular |
C11H14F3N |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
(1R)-2,2-dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-11(2,3)10(15)8-6(12)4-5-7(13)9(8)14/h4-5,10H,15H2,1-3H3/t10-/m0/s1 |
Clave InChI |
ZFIPHQXNIOSJDP-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)[C@H](C1=C(C=CC(=C1F)F)F)N |
SMILES canónico |
CC(C)(C)C(C1=C(C=CC(=C1F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


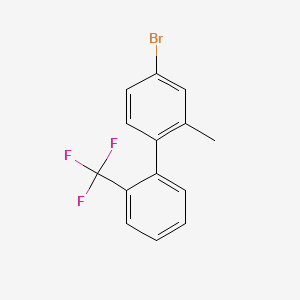
![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
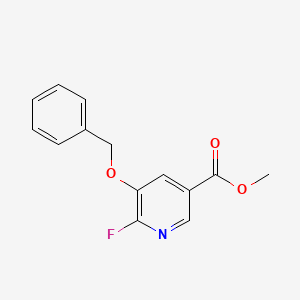



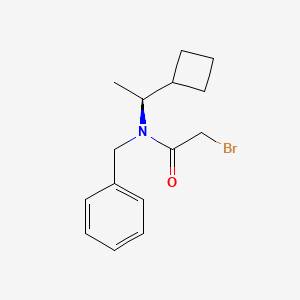
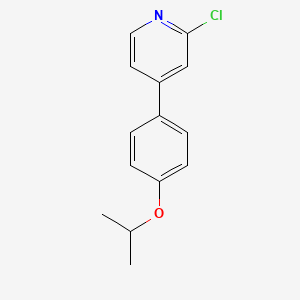
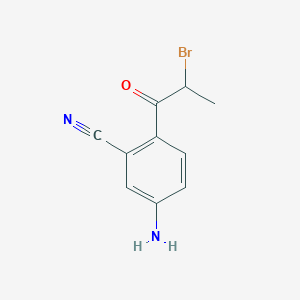
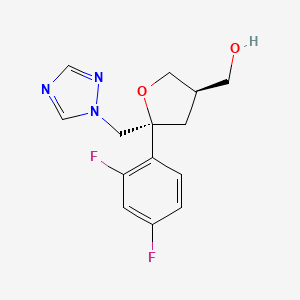
![Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate](/img/structure/B14041761.png)
